(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate
Overview
Description
(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: is a chemical compound belonging to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1,2-amino alcohols with appropriate sulfonating agents. The reaction conditions may vary, but common solvents include dioxane and dimethylsulfoxide (DMSO), with catalysts such as triethylamine being used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using multicomponent reactions that allow for the efficient production of functionalized oxazolidines. These methods often involve metal-free domino annulation or transition metal-catalyzed cascade reactions, which are scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different groups can replace the sulfonate group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions often involve lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using nucleophiles like sodium hydroxide or amines.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution can result in the formation of various sulfonate esters or amides.
Scientific Research Applications
(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and functionalized oxazolidines.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: is unique in its structure and reactivity compared to other similar compounds, such as:
Rivaroxaban: A well-known anticoagulant that also contains an oxazolidinone ring.
Linezolid: An antibiotic used to treat bacterial infections, which is another example of an oxazolidinone derivative.
These compounds share the oxazolidinone ring but differ in their functional groups and applications, highlighting the versatility and potential of this compound.
Properties
IUPAC Name |
(2-oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)17-7-9-6-16-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRYNVWWTZADH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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